molecular formula C10H8BrClO2 B13257189 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol

Cat. No.: B13257189
M. Wt: 275.52 g/mol
InChI Key: XPCZIUOBMSLXKZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C10H8BrClO2. It is characterized by the presence of bromine, chlorine, and a cyclopropane ring attached to a phenol group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol typically involves the bromination and chlorination of phenolic compounds followed by the introduction of a cyclopropane ring. One common method involves the reaction of 4-bromo-2-chlorophenol with cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications .

Properties

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

(5-bromo-3-chloro-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8BrClO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2

InChI Key

XPCZIUOBMSLXKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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